molecular formula C11H14O B1313495 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol CAS No. 38425-66-0

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B1313495
CAS No.: 38425-66-0
M. Wt: 162.23 g/mol
InChI Key: HIDATFJPKUJBHH-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H14O . It is related to Ethanone, a class of compounds that have a carbonyl group directly connected to an aromatic ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring attached to an ethan-1-ol group . The molecular weight of this compound is 160.2124 .

Scientific Research Applications

Anti-Inflammatory Potential

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has shown significant anti-inflammatory activity. A study highlighted the synthesis and biological activity of novel diastereoisomers of this compound. These molecules demonstrated notable anti-inflammatory effects both in vivo and in vitro, suggesting their potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).

Synthesis of Fused Polycyclic Ring Systems

This compound plays a role in the synthesis of complex molecular structures. A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are part of many natural products, involved the use of this compound (Someswarao et al., 2018).

Application in Polymerization Catalysts

The compound has been utilized in the synthesis of ligands for olefin polymerization catalysts. A study reported the synthesis of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, which was used to fabricate metal complexes acting as catalysts for olefin polymerization (Lotfi et al., 2019).

Diverse Polymerizable Molecules

This compound is involved in the creation of various polymerizable molecules. The [2 + 2 + 2] cycloaddition reactions, catalyzed by specific reagents, yielded a variety of monomers having a 2,3-dihydro-1H-indene core structure. These monomers are significantfor the synthesis of polymers with diverse applications (Watanabe et al., 2010).

Coordination Chemistry

The coordination chemistry of this compound has been explored. For instance, its synthesis and molecular structure were examined, and its potential to form hydrogen-bonded polymers was demonstrated. This has implications for developing novel molecular architectures (Vieille-Petit et al., 2004).

Novel Catalytic Synthesis Approaches

This compound has been used in innovative catalytic synthesis methods. For example, a palladium-catalyzed hydration-olefin insertion cascade was developed for synthesizing 2,3-dihydro-1H-inden-1-ones, showcasing a novel approach to molecule synthesis (Vinoth et al., 2016).

Study of Stereoisomers

The synthesis and study of stereoisomers of related compounds, like 2-bromo-2,3-dihydro-1H-inden-1-ols, have been a significant area of research. These studies help understand the molecular structure and potential applications of these compounds (Prysiazhnuk et al., 2021).

Development of New Synthetic Methods

Research has focused on developing efficient synthetic methods for derivatives of this compound. For instance, a Ni-catalyzed intramolecular hydroacylation method was developed for forming 2,3-dihydro-1H-inden-1-one derivatives, highlighting the versatility of this compound in synthesis (Yang et al., 2012).

QSAR Analysis for Antioxidant Activity

The compound has been involved in QSAR (Quantitative Structure-Activity Relationship) analysis to predict antioxidant activity. This is essential for designing new potential antioxidants and understanding the molecular basis of their activity (Drapak et al., 2019).

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDATFJPKUJBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488889
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-66-0
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1 M in Et2O, 14 mL, 14 mmol) was slowly added to a solution of 2-indanylacetic acid (2.5 g, 14 mmol) in Et2O. The reaction mixture was heated at reflux for 2 h and was cooled to room temperature. Water and EtOAc were added and the organic solution was washed with water (2×) and brine (1×), dried over MgSO4, filtered, and concentrated to afford 2-indanylethanol (2.1 g) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.08-7.24 (m, 4H), 3.75 (t, 2H), 3.07 (m, 2H), 2.61 (m, 3H), 1.80 (m, 2H); MS 180 (M+18).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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